Silicic acid (H4SiO4), calcium salt (1:2)

Catalog No.
S1540074
CAS No.
10034-77-2
M.F
Ca2O4Si
M. Wt
172.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicic acid (H4SiO4), calcium salt (1:2)

CAS Number

10034-77-2

Product Name

Silicic acid (H4SiO4), calcium salt (1:2)

IUPAC Name

dicalcium;silicate

Molecular Formula

Ca2O4Si

Molecular Weight

172.24 g/mol

InChI

InChI=1S/2Ca.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

JHLNERQLKQQLRZ-UHFFFAOYSA-N

SMILES

O[Si](O)(O)O.[Ca].[Ca]

solubility

Insoluble in water
Solubility in water: poor
0.01%

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2]

See also: Calcium Cation (has active moiety) ... View More ...

Silicic acid, calcium salt (1:2), universally known in industry as dicalcium silicate (C2S) or belite (β-Ca2SiO4), is a foundational hydraulic biomaterial and specialty cementitious precursor. Characterized by its slow, sustained hydration kinetics and low exothermic heat evolution, this compound reacts with water to form a dense calcium silicate hydrate (C-S-H) gel and calcium hydroxide. In procurement contexts, it is primarily sourced for advanced endodontic sealers, bioactive bone tissue engineering scaffolds, and specialized low-heat structural cements. Its ability to provide long-term mechanical strength, sustained alkaline pH for antimicrobial efficacy, and robust in vitro bioactivity makes it a critical material where rapid-setting, high-heat alternatives would cause thermal damage or premature structural failure[1].

Substituting dicalcium silicate (C2S) with closely related analogs like tricalcium silicate (C3S) or monocalcium silicate (CaSiO3) fundamentally alters product processability and performance. Tricalcium silicate hydrates rapidly, generating high exothermic heat that can cause tissue necrosis in biomedical applications or thermal cracking in bulk casting. Conversely, monocalcium silicate (wollastonite) lacks the hydraulic setting mechanism entirely, failing to produce the C-S-H gel and continuous Ca(OH)2 release required for self-setting cements and sustained alkalinity. Procurement decisions must strictly specify the 1:2 calcium-to-silicon ratio to ensure the required extended working time, controlled degradation rate, and late-stage mechanical densification [1].

Exothermic Heat Evolution During Hydration

Isothermal calorimetry demonstrates that dicalcium silicate (C2S) evolves significantly less heat during its hydraulic setting reaction compared to tricalcium silicate (C3S). While C3S generates approximately 500 J/g of heat, driving rapid early strength but risking thermal stress, C2S generates only about 260 J/g. This lower heat of hydration is critical for preventing thermal necrosis in biological tissues and avoiding thermal cracking in large-volume structural applications [1].

Evidence DimensionTotal heat of hydration
Target Compound Data~260 J/g (Dicalcium silicate)
Comparator Or Baseline~500 J/g (Tricalcium silicate)
Quantified Difference48% reduction in exothermic heat release
ConditionsIsothermal calorimetry of pure phase pastes at standardized water-to-solid ratios

Enables the safe formulation of bulk bioceramics and specialized cements where thermal management is a primary selection criterion.

Hydration Rate and Extended Working Time

The dissolution and nucleation kinetics of dicalcium silicate provide a substantially extended working window compared to tricalcium silicate. Quantitative phase analysis via quasielastic neutron scattering and XRD reveals that at 28 days of curing, C2S achieves only 30-40% hydration, whereas C3S reaches approximately 70% hydration in the same timeframe. This delayed reactivity translates to a prolonged workable state before final setting, allowing for complex mold filling or precise clinical placement [1].

Evidence DimensionDegree of hydration at 28 days
Target Compound Data30-40% hydration
Comparator Or Baseline~70% hydration (Tricalcium silicate)
Quantified Difference~50% slower hydration progression at 28 days
ConditionsPaste hydration analyzed via quantitative XRD and neutron scattering at room temperature

Crucial for manufacturing workflows and clinical procedures that require extended handling and processability before the material hardens.

In Vitro Bioactivity and Apatite Nucleation

Dicalcium silicate exhibits self-setting bioactivity that differentiates it from non-hydraulic monocalcium silicate (wollastonite). When immersed in simulated body fluid (SBF), C2S undergoes hydration to form C-S-H gel and releases Ca(OH)2, maintaining a sustained alkaline pH (>10) that accelerates the precipitation of carbonate-containing hydroxyapatite within 5 days. Monocalcium silicate, lacking this hydraulic mechanism, does not provide the same continuous calcium release or alkaline modulation, altering the kinetics of osteo-integration[1].

Evidence DimensionMechanism of apatite formation in SBF
Target Compound DataHydraulic setting with continuous Ca(OH)2 release and rapid apatite nucleation (5 days)
Comparator Or BaselineNon-hydraulic surface precipitation (Monocalcium silicate / Wollastonite)
Quantified DifferenceSustained alkaline pH modulation and C-S-H gel formation unique to C2S/C3S phases
ConditionsImmersion in Simulated Body Fluid (SBF) at 37°C

Dictates the selection of C2S for endodontic sealers and bone grafts where active pH modulation and rapid apatite formation are required.

Late-Stage Compressive Strength Development

While tricalcium silicate is responsible for early-stage strength in blended cements, dicalcium silicate is the primary driver of late-stage compressive strength and matrix densification. Because C2S hydrates slowly over months to years, it continuously fills capillary pores with C-S-H gel without inducing the early-stage microcracking associated with the rapid volume changes of C3S. This makes C2S indispensable for formulations requiring long-term mechanical stability and durability [1].

Evidence DimensionContribution to long-term compressive strength (>28 days)
Target Compound DataPrimary driver of strength gain from 28 days to 1 year
Comparator Or BaselinePrimary driver of 1- to 7-day strength (Tricalcium silicate)
Quantified DifferenceShift in mechanical densification timeline from early (C3S) to late (C2S) stages
ConditionsStandardized compressive strength testing of hydrated pastes over 1-year duration

Justifies the procurement of C2S for applications where long-term structural integrity and resistance to degradation are prioritized over rapid hardening.

Endodontic Sealers and Vital Pulp Therapies

Utilizing its extended working time and sustained alkaline pH (due to continuous Ca(OH)2 release), C2S is formulated into bioactive dental cements that promote dentin bridge formation without causing thermal damage to the pulp [1].

Bone Tissue Engineering Scaffolds

Chosen for its robust in vitro bioactivity and moderate degradation rate, C2S serves as a precursor for 3D-printed bioceramic scaffolds that support osteo-integration and hydroxyapatite precipitation [2].

Low-Heat Structural Cements

Procured for specialized mass concrete applications where the low exothermic heat of hydration (260 J/g) prevents thermal cracking during the curing of large-volume structures [3].

Blended Hydraulic Binders

Used as a late-stage strength enhancer in custom cementitious formulations, where its slow hydration kinetics ensure long-term matrix densification and durability without early-stage microcracking[4].

Physical Description

Other Solid; Dry Powder; Liquid, Other Solid
White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids
White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH]
Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS]
WHITE POWDER.
White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.)
White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.]

Color/Form

White powder
White, monoclinic crystals
White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime].

Hydrogen Bond Acceptor Count

4

Exact Mass

171.8817667 g/mol

Monoisotopic Mass

171.8817667 g/mol

Heavy Atom Count

7

Density

2.92 g/cu cm
White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/
2 g/cm³
2.9

Melting Point

1540 °C
1250-1500 °C
2804 °F

UNII

S4255P4G5M
9W3UX8K5UQ

Related CAS

10101-39-0 (CaH2SiO3[1:1] salt)
13983-17-0 (Ca(SiO3)
10193-36-9 (Parent)

Therapeutic Uses

Calcium Silicate is listed in the OTC Active Ingredient Status Report as an external analgesic and skin protectant.
MEDICATION (VET): ... /IT/ HAS ANTACID & ADSORBENT PROPERTIES SIMILAR TO MAGNESIUM SILICATES.

Mechanism of Action

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent.

Vapor Pressure

0 mmHg (approx)

Other CAS

10034-77-2

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation.

Wikipedia

Ouabain

Biological Half Life

The biodurability of various glass fibers, rockwool, and ceramic fibers was examined in rat lungs and compared with natural mineral fibers ... Sized fractions of fibers were instilled intratracheally into Wistar rats ... The half-time of fiber elimination from the lung ranges from about 10 days for wollastonite to more than 300 days for crocidolite. The biodurability of man-made vitreous fibers (MMVF) is between these values and is dependent on the chemical composition of the fibers and the diameter and length distribution ...

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Cosmetics -> Bulking; Viscosity controlling; Pearlescent; Absorbent; Opacifying

Methods of Manufacturing

The refinement of wollastonite ore into high-grade wollastonite was originally done by manual selection at many mines. This process is now performed by screening and magnetic separators, sometimes in combination with flotation and vacuum filtration. Grinding and milling operations can produce variable mesh powders or aggregates.
Occurs naturally in wollastonite as calcium metasilicate; combination of calcium ions (from limestone, dolomite, etc) and silicate ions (from silica).
Commercial calcium silicate sold for industrial use ... is prepared synthetically to control its absorbing power. The usual method of preparation is from lime and diatomaceous earth under carefully controlled conditions.

General Manufacturing Information

Wholesale and Retail Trade
Utilities
Petrochemical Manufacturing
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
Rubber Product Manufacturing
Construction
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Petroleum Refineries
Paper Manufacturing
Transportation Equipment Manufacturing
Silicic acid, calcium salt: ACTIVE
Many different forms of calcium silicate are known. Among most common forms are CaSiO3, Ca2SiO4, and Ca3SiO5. ... Commercial calcium silicate sold for industrial use, such as Micro-cell and Silene, is prepared synthetically to control its absorbing power.
Synthetic wollastonite plays a limited role in the wollastonite industry where purity and performance are required. All known production of synthetic wollastonite is as powder grade.
Wollastonite was named after W.H. Wollaston, an English chemist and mineralogist. Natural wollastonite is an acicular (needle-like) calcium silicate mineral that occurs in triclinic and monoclinic varieties; these varieties are very difficult to distinguish from one another. ... Wollastonite consists of chains of indefinite length containing three Si04 tetrahedra per unit cell. The tetrahedra are joined apex to apex, and one is orientated with an edge parallel to the axis of the chain. These chains are paired; slight offsetting produces the different structural forms of the mineraI. Also within the mineraI structure are calcium atoms, which occur in octahedral coordination and alternate with layers composed of silica atoms between layers of oxygen atoms.
Naturally occurring wollastonite consists almost entirely of alpha-wollastonite. This low temperature form can be converted to the metastable beta-form, pseudowollastonite, by heating to temperatures of about 1120 °C. Pseudowollastonite, however, occurs rarely in pyrometamorphosed rocks. ... Wollastonite occurs in coarse-bladed masses and rarely shows good crystal form. Because of its unique cleavage properties, wollastonite breaks down during crushing and grinding into lath-like or needle-shaped particles (fibers) of varying acicularity. This particle morphology imparts high strength and is therefore of considerable importance in many applications. ... Wollastonite has a theoretical composition of 48.3% CaO and 51.7% Si02, although aluminium, iron, magnesium, manganese, potassium or sodium may partially substitute for calcium.
Varying proportions of CaO and SiO2

Analytic Laboratory Methods

Method: NIOSH 7020, Issue 2; Procedure: flame atomic absorption; Analyte: calcium; Matrix: air; Detection Limit: 0.001 mg/sample. /Calcium and compounds, as Ca/
NIOSH Method: 500. Analyte: Airborne particulate material. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Airborne particulate material/
NIOSH Method: 600. Analyte: Mass of respirable dust fraction. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Mass of respirable dust fraction/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of calcium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 422.7 nm, the detection limit is 0.0031mg/l, with a sensitivity of 0.08 mg/l, at an optimum concentration range of 0.2-20 mg/l. /Calcium/
For more Analytic Laboratory Methods (Complete) data for Calcium silicate (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

Interactions

The aim of this work was to compare the influence of amosite-asbestos and wollastonite fibrous dusts combined with cigarette smoke on chosen cytotoxic parameters of bronchoalveolar lavage fluid (BALF) in rats. Fisher 344 rats inhaled wollastonite or amosite fibrous dusts (60 or 30 mg/cu m air) one hour every two days combined with daily breathing of diluted mainstream tobacco smoke (30 mg of TPM/cu m air). The experiment lasted 6 months. After sacrificing the animals bronchoalveolar lavage (BAL) was performed and the viability and phagocytic activity of alveolar macrophages (AM), lactate dehydrogenase (LDH) and alkaline phosphatase activity (in the cell-free BALF), acid phosphatase (ACP) and cathepsin D activity (in cell-free BALF and BAL cell suspension) were examined. Exposure to amosite without tobacco smoke significantly decreased the viability of AM and increased the cathepsin D activity in BAL cells. Exposure to wollastonite significantly increased only the cathepsin D activity in BAL cells. Smoking significantly depressed the phagocytic activity of AM and amplified the amosite-induced increase of lysosomal enzyme activities - especially the activity of cathepsin D in BAL cells.

Dates

Last modified: 07-17-2023

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